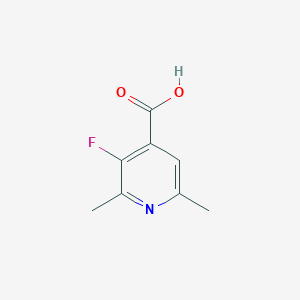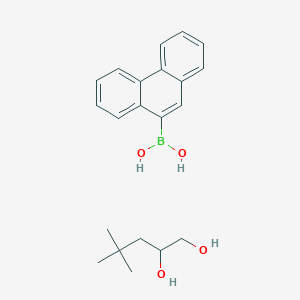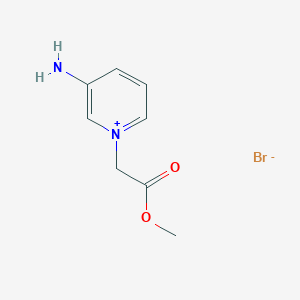
Pyrimidin-5-ylboronic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidin-5-ylboronic acid hydrochloride: is a chemical compound with the molecular formula C4H5BN2O2·HCl. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction, which is a powerful method for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidin-5-ylboronic acid hydrochloride typically involves the reaction of pyrimidine with boronic acid derivatives. One common method is the reaction of 5-bromopyrimidine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Pyrimidin-5-ylboronic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrimidin-5-ylboronic acid.
Reduction: It can be reduced to form pyrimidin-5-ylboronic ester.
Substitution: It can participate in substitution reactions, particularly in the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in the Suzuki-Miyaura reaction.
Major Products Formed:
Oxidation: Pyrimidin-5-ylboronic acid.
Reduction: Pyrimidin-5-ylboronic ester.
Substitution: Various biaryl compounds formed through the Suzuki-Miyaura cross-coupling reaction.
Applications De Recherche Scientifique
Pyrimidin-5-ylboronic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction.
Biology: It is used in the synthesis of biologically active molecules, including potential drug candidates.
Industry: It is used in the production of fine chemicals and materials, including polymers and electronic materials.
Mécanisme D'action
The mechanism of action of pyrimidin-5-ylboronic acid hydrochloride in the Suzuki-Miyaura reaction involves the formation of a palladium complex with the boronic acid derivative and the halide substrate. The palladium complex undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired biaryl product. The molecular targets and pathways involved in this reaction are primarily the palladium catalyst and the boronic acid derivative.
Comparaison Avec Des Composés Similaires
- Pyridin-4-ylboronic acid
- Pyridin-3-ylboronic acid
- Phenylboronic acid
- Naphthalen-1-ylboronic acid
Comparison: Pyrimidin-5-ylboronic acid hydrochloride is unique due to its pyrimidine ring structure, which provides distinct electronic and steric properties compared to other boronic acids. This uniqueness makes it particularly useful in the synthesis of complex molecules and in applications where specific reactivity is required.
Propriétés
Formule moléculaire |
C4H6BClN2O2 |
|---|---|
Poids moléculaire |
160.37 g/mol |
Nom IUPAC |
pyrimidin-5-ylboronic acid;hydrochloride |
InChI |
InChI=1S/C4H5BN2O2.ClH/c8-5(9)4-1-6-3-7-2-4;/h1-3,8-9H;1H |
Clé InChI |
YHNNXVGLVKWLMN-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=CN=C1)(O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-[N-(5-chlorothiophene-2-carbonyl)-4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy]acetic acid](/img/structure/B13651121.png)



![3-([1,1'-Biphenyl]-3-yl)-9H-carbazole](/img/structure/B13651151.png)







